2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
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Overview
Description
2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a unique combination of an isoindole core, a thiazole ring, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated aromatic compound under basic conditions.
Coupling with Methoxyaniline: The thiazole intermediate is then coupled with 3-methoxyaniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Isoindole Core: The final step involves the cyclization of the coupled product to form the isoindole core, typically using a dehydrating agent like phosphorus oxychloride (POCl3).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivatives: These compounds share the isoindole core and have been studied for their biological activities, such as cyclooxygenase inhibition.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
2-(3-{2-[(3-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}PHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. The presence of the thiazole ring and methoxyaniline moiety differentiates it from other isoindole derivatives, potentially leading to unique interactions with molecular targets and novel applications.
Properties
Molecular Formula |
C24H17N3O3S |
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Molecular Weight |
427.5g/mol |
IUPAC Name |
2-[3-[2-(3-methoxyanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione |
InChI |
InChI=1S/C24H17N3O3S/c1-30-18-9-5-7-16(13-18)25-24-26-21(14-31-24)15-6-4-8-17(12-15)27-22(28)19-10-2-3-11-20(19)23(27)29/h2-14H,1H3,(H,25,26) |
InChI Key |
ZTAAHOUARHTYJS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC(=CS2)C3=CC(=CC=C3)N4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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